molecular formula C7H5BrN4O B12364206 6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one

6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one

Katalognummer: B12364206
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: NCEXJGNMSGNQMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one typically involves several steps:

Industrial Production Methods

Industrial production methods often utilize microwave irradiation to enhance the efficiency and yield of the synthesis. This method reduces the formation of undesirable by-products and improves the overall yield of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.

    Condensation Reactions: Formation of new heterocyclic compounds through condensation with other reagents.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Condensation Reactions: Often carried out under reflux conditions with appropriate catalysts.

Major Products

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit diverse biological activities .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of tyrosine kinases and cyclin-dependent kinases, leading to the disruption of cellular processes essential for the growth and proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C7H5BrN4O

Molekulargewicht

241.04 g/mol

IUPAC-Name

6-bromo-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2,4H,(H2,9,12,13)

InChI-Schlüssel

NCEXJGNMSGNQMK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=NC(=N)NC(=O)C21)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.